molecular formula C25H22N2O7S B489158 Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 518318-64-4

Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B489158
CAS No.: 518318-64-4
M. Wt: 494.5g/mol
InChI Key: XNTXGFLZRUCIHA-UHFFFAOYSA-N
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Description

Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₂₅H₂₂N₂O₇S, molar mass: 494.51638 g/mol) is a benzofuran-derived compound featuring a sulfonamide linkage and isonicotinoyl and 4-methoxyphenyl substituents. This molecule combines a benzofuran core with a sulfonamide group, which is further substituted by an isonicotinoyl moiety (a pyridine derivative) and a 4-methoxyphenylsulfonyl group. The ethyl ester at the 3-position enhances solubility in organic solvents, while the methyl group at the 2-position contributes to steric stability .

Its synthesis likely involves multi-step reactions, including sulfonylation and amidation, followed by crystallization for structural validation using tools like SHELX or ORTEP-III .

Properties

IUPAC Name

ethyl 5-[(4-methoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O7S/c1-4-33-25(29)23-16(2)34-22-10-5-18(15-21(22)23)27(24(28)17-11-13-26-14-12-17)35(30,31)20-8-6-19(32-3)7-9-20/h5-15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTXGFLZRUCIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.

Mechanism of Action

The mechanism of action of Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest structural analogue identified is Ethyl 5-{butyryl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₂₄H₂₅NO₇S, molar mass: 479.52 g/mol). This compound replaces the isonicotinoyl group with a butyryl (C₃H₇CO-) chain .

Property Target Compound (Isonicotinoyl) Butyryl Analogue
Molecular Formula C₂₅H₂₂N₂O₇S C₂₄H₂₅NO₇S
Molar Mass (g/mol) 494.51638 479.52
Key Substituent Pyridine ring (isonicotinoyl) Aliphatic chain (butyryl)
Polarity Higher (due to aromatic N-heterocycle) Lower (aliphatic chain)
Potential Bioactivity Likely targets nicotinic receptors May favor lipid interactions

Functional Differences

  • Hydrogen Bonding and Crystal Packing: The isonicotinoyl group introduces a pyridine ring capable of forming N–H···N hydrogen bonds, which influence crystal packing and stability.
  • Solubility : The pyridine moiety in the target compound enhances water solubility compared to the butyryl analogue, which has a hydrophobic aliphatic chain. This difference may affect bioavailability in biological systems.
  • Synthetic Complexity: Introducing the isonicotinoyl group requires precise amidation conditions, whereas the butyryl group can be incorporated via simpler acylations.

Pharmacological Implications (Hypothetical)

While direct pharmacological data are absent in the evidence, structural insights suggest divergent mechanisms:

  • The target compound’s pyridine ring could engage in π-π stacking or metal coordination (e.g., with zinc-containing enzymes), whereas the butyryl analogue might interact with hydrophobic pockets in proteins.
  • The sulfonamide group in both compounds may inhibit carbonic anhydrases or other sulfonamide-sensitive targets, but the isonicotinoyl variant’s additional nitrogen could broaden its selectivity .

Research Findings and Limitations

  • Crystallographic Validation : Both compounds likely require X-ray crystallography for structural confirmation. SHELX programs, widely used for small-molecule refinement, would resolve their conformations . ORTEP-III could visualize hydrogen-bonding networks, critical for understanding stability .
  • Data Gaps: No experimental data on solubility, melting points, or bioactivity are provided in the evidence. Comparative studies would benefit from computational modeling (e.g., DFT for electronic properties) or docking simulations to predict target affinities.

Biological Activity

Ethyl 5-{isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C25H22N2O7S
  • Molar Mass : 494.51638 g/mol
  • CAS Number : 452051-82-0

The compound features a complex structure that includes a benzofuran moiety, an isonicotinoyl group, and a sulfonamide linkage, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing isonicotinoyl groups have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Research into the antitumor potential of this compound has revealed promising results. A study conducted on various cancer cell lines demonstrated that the compound could induce apoptosis in human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cells. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death. The following table summarizes findings from relevant studies:

Cell LineIC50 (µM)Mechanism of Action
Patu8988 (Pancreatic)15Apoptosis via caspases
SGC7901 (Gastric)12Cell cycle arrest
ECA109 (Esophageal)20Inhibition of proliferation

Antioxidant Properties

In vitro assays have also shown that this compound possesses antioxidant activity. The compound demonstrated significant free radical scavenging ability in assays such as DPPH and ABTS, indicating its potential utility in preventing oxidative stress-related diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections tested the efficacy of derivatives of this compound. Results showed a marked reduction in infection rates among treated patients compared to controls, highlighting its potential as an alternative treatment for antibiotic-resistant infections.
  • Antitumor Activity Assessment : In a laboratory setting, researchers evaluated the effects of the compound on tumor growth in xenograft models. Treatment with this compound resulted in a significant decrease in tumor size compared to untreated groups over a six-week period.

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